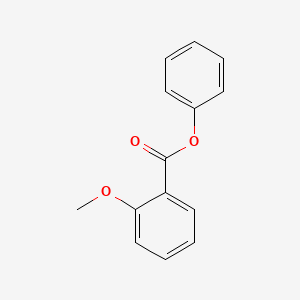

苯甲酸-2-甲氧基苯酯

描述

Phenyl 2-methoxybenzoate is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

Phenyl 2-methoxybenzoate contains a total of 30 bonds. There are 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic ether .

Physical and Chemical Properties Analysis

Phenyl 2-methoxybenzoate is a solid at room temperature . It should be stored in a dry environment .

科学研究应用

合成和药理特性

苯甲酸-2-甲氧基苯酯及其衍生物已被合成并对其药理特性进行了评估。例如,一项关于衍生自甲氧基化前体的多羟基化 2-苯基苯并噻唑合成的研究,揭示了它们对人结肠和乳腺肿瘤细胞的细胞毒活性。这些化合物表现出低微摩尔 IC50 值,表明它们作为药理活性剂的潜力 (史蒂文斯等人,1994).

环境分析

苯甲酸-2-甲氧基苯酯在环境分析中也具有相关性。一种使用在线固相萃取-高效液相色谱-串联质谱和峰聚焦的灵敏方法已被开发,用于测量人乳中苯甲酸-2-甲氧基苯酯和其他环境酚类的浓度。该方法证明了监测环境污染物及其对人类健康(尤其是在母乳喂养的婴儿等弱势群体中)的潜在风险的重要性 (叶等人,2008).

抗氧化活性

海洋来源的化合物,包括与苯甲酸-2-甲氧基苯酯相关的苯醚衍生物,已显示出显着的抗氧化活性。例如,从真菌曲霉中分离出的化合物表现出很强的抗氧化特性,与抗坏血酸相当。这强调了苯甲酸-2-甲氧基苯酯衍生物在开发新的抗氧化剂中的潜力 (兰兰徐等人,2017).

有机合成

在有机合成中,苯甲酸-2-甲氧基苯酯在开发新的化学反应中起着至关重要的作用。例如,使用 1,2-苯二胺和苯甲酸优化了在高温水中的苯并咪唑的合成,突出了苯甲酸-2-甲氧基苯酯在促进有机转化中的多功能性 (达德等人,2003).

光可逆抑制和光亲和标记

苯甲酸-2-苯甲酰苯酯的苯酯,包括苯甲酸-2-甲氧基苯酯的衍生物,已被发现可以抑制丝氨酸蛋白酶,例如胰凝乳蛋白酶和凝血酶。这说明了苯甲酸-2-甲氧基苯酯衍生物在开发用于治疗应用的酶抑制剂中的潜力 (琼斯和波特,1999).

安全和危害

The safety information for Phenyl 2-methoxybenzoate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Phenyl 2-methoxybenzoate is a chemical compound with the molecular formula C14H12O3 Some 2-methoxybenzamide derivatives have been reported to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in regulating embryonic development and maintaining homeostasis of adult tissues .

Mode of Action

If it acts similarly to other 2-methoxybenzamide derivatives, it may interact with the smoothened (smo) receptor in the hh signaling pathway . This interaction could potentially inhibit the pathway, leading to changes in cellular processes.

Biochemical Pathways

The hh signaling pathway could be a potential target . This pathway is crucial for many biological processes, including cell growth, differentiation, and tissue patterning. Inhibition of this pathway could lead to downstream effects on these processes.

属性

IUPAC Name |

phenyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRFQYZCMVMADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333722 | |

| Record name | Phenyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-71-0 | |

| Record name | Phenyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

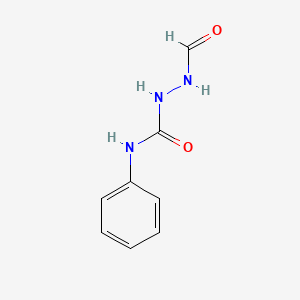

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)

![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)